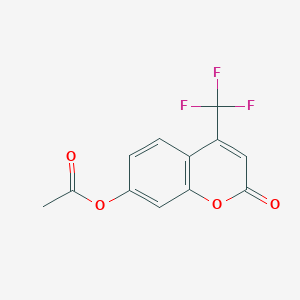

2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-oxo-4-(trifluoromethyl)chromen-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3O4/c1-6(16)18-7-2-3-8-9(12(13,14)15)5-11(17)19-10(8)4-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHYKNHCOXRLMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141573-62-8 | |

| Record name | 4-Trifluoromethylumbelliferone7-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties and Stability of 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl acetate

Abstract

This technical guide provides an in-depth analysis of 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl acetate, a fluorinated coumarin derivative of significant interest in the fields of chemical biology, drug discovery, and materials science. The incorporation of a trifluoromethyl (CF₃) group at the C4-position and an acetate ester at the C7-position imparts unique physicochemical and fluorescent properties. However, these same functional groups also introduce specific stability liabilities. This document offers a detailed examination of the compound's chemical properties, stability profile under various stress conditions (hydrolytic, photolytic, thermal, and oxidative), and predictable degradation pathways. Furthermore, it provides robust, field-proven experimental protocols for conducting forced degradation studies and developing a stability-indicating analytical method, designed to meet the rigorous standards of pharmaceutical and chemical research professionals.

Introduction

The Coumarin Scaffold: A Privileged Structure

Coumarins (2H-chromen-2-ones) are a prominent class of bicyclic lactones found extensively in nature. Their unique structural and electronic properties have made them a cornerstone in the development of pharmaceuticals, agrochemicals, and functional dyes. The coumarin scaffold is associated with a wide spectrum of biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties.[1][2] In materials science, their inherent fluorescence, high quantum yields, and environmental sensitivity are exploited in sensors and laser dyes.

The Strategic Role of Trifluoromethylation

The introduction of a trifluoromethyl (CF₃) group into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. The CF₃ group is known to improve metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity, which can enhance membrane permeability, and modulate binding affinity through specific protein-ligand interactions.[3][4] In the context of coumarins, a CF₃ group at the C4-position acts as a strong electron-withdrawing group, significantly influencing the electronic and photophysical properties of the scaffold and often enhancing its photochemical stability.[5][6]

Profile of this compound

This compound combines the core coumarin structure with these two critical functional groups. The acetate group at the C7-hydroxyl position often serves as a protecting group or a pro-moiety that can be enzymatically cleaved in vivo to release the active 7-hydroxy compound, a common strategy for improving bioavailability. Understanding the chemical stability of this acetate ester, alongside the stability of the core lactone ring, is paramount for its successful application, storage, and formulation. This guide delineates the critical chemical characteristics and stability considerations for this compound.

Physicochemical and Spectroscopic Properties

The stability and function of a molecule are direct consequences of its physical and chemical properties.

Structural and Molecular Data

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₂H₇F₃O₄ | N/A |

| Molecular Weight | 272.18 g/mol | N/A |

| CAS Number | 115551-75-6 | N/A |

| Appearance | Typically a white to off-white solid | |

| Core Structure | Coumarin (2H-chromen-2-one) | [2] |

Spectroscopic Profile

-

¹H NMR: Protons on the aromatic ring will appear in the aromatic region (δ 7.0-8.0 ppm). A characteristic singlet for the C3-proton will be observed, shifted downfield due to the adjacent CF₃ group. The methyl protons of the acetate group will appear as a sharp singlet around δ 2.3 ppm.

-

¹³C NMR: The spectrum will show characteristic carbonyl signals for the lactone (C2) and the acetate ester. The CF₃ group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group will be prominent.

-

IR Spectroscopy: Key stretches will include C=O (lactone) around 1720-1750 cm⁻¹, C=O (ester) around 1760-1770 cm⁻¹, and C-F stretches in the 1100-1300 cm⁻¹ region.

-

UV-Vis Spectroscopy: Like many 4-trifluoromethylcoumarins, this compound is expected to exhibit strong UV absorbance, with maxima influenced by solvent polarity.[7]

Chemical Stability and Degradation Pathways

The primary stability concerns for this molecule are its susceptibility to hydrolysis at two distinct sites: the C7-acetate ester and the C2-lactone ring. These reactions are highly dependent on pH.

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for this compound, particularly in aqueous environments.

-

Ester Hydrolysis (Pathway A): The acetate group is susceptible to both acid- and base-catalyzed hydrolysis. Under basic conditions, saponification occurs rapidly, yielding the highly fluorescent 7-hydroxy-4-(trifluoromethyl)coumarin and an acetate salt. This is often the primary degradation route under neutral to basic conditions.

-

Lactone Hydrolysis (Pathway B): The coumarin lactone ring is stable under acidic and neutral conditions but undergoes rapid, irreversible hydrolysis under strong basic conditions (typically pH > 9).[8][9] This reaction opens the ring to form a (Z)-3-(2-hydroxy-4-(trifluoromethyl)phenyl)acrylate salt, known as a coumarinate.[10] This process destroys the core chromophore, leading to a loss of fluorescence and a significant change in UV absorbance.

The interplay between these two pathways is pH-dependent. At moderately basic pH, ester hydrolysis may predominate. At strongly basic pH, both reactions will occur, potentially leading to the ring-opened product of the already de-acetylated coumarin.

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Forced Degradation Protocol

Trustworthiness: Each condition includes a control and requires careful neutralization to prevent further degradation during analysis, ensuring the results reflect the specific stressor.

-

Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a non-reactive organic solvent like acetonitrile (ACN).

-

Acid Hydrolysis:

-

Mix 1 mL of stock with 9 mL of 0.1 M HCl.

-

Heat in a water bath at 60°C.

-

Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

-

Immediately neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

Causality: Due to the high reactivity of both the ester and lactone under basic conditions, a milder condition (e.g., 0.01 M NaOH) and room temperature are used to control the degradation rate.

-

Mix 1 mL of stock with 9 mL of 0.01 M NaOH.

-

Maintain at room temperature, protected from light.

-

Withdraw aliquots at short time points (e.g., 5, 15, 30, 60 minutes).

-

Immediately neutralize with an equivalent amount of 0.01 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of stock with 9 mL of 3% H₂O₂.

-

Maintain at room temperature, protected from light.

-

Monitor at time points (e.g., 2, 4, 8, 24 hours). No quenching is typically needed if analyzed promptly.

-

-

Photodegradation:

-

Expose a solution (e.g., 0.1 mg/mL in ACN/water) to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

-

A dark control sample wrapped in foil must be stored under the same temperature conditions.

-

Analyze samples after exposure.

-

Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the decrease in the active substance due to degradation and separate the degradation products from the parent peak and from each other.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent hydrophobic retention and high efficiency for separating small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure sharp peak shapes for acidic degradants. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |

| Gradient | Start at 10% B, ramp to 95% B over 10 min, hold 2 min, re-equilibrate | A gradient is necessary to elute the non-polar parent compound and separate it from more polar degradants like the 7-hydroxy analog. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility. |

| Detection | PDA/DAD at 254 nm and 320 nm | A photodiode array detector allows for peak purity assessment and monitoring at multiple wavelengths. |

| Injection Vol. | 2 µL |

Summary and Handling Recommendations

This compound is a chemically complex molecule with distinct stability characteristics.

-

Primary Liability: The compound is highly susceptible to hydrolysis, especially under basic conditions, which can cleave the C7-acetate ester and irreversibly open the C2-lactone ring.

-

Recommendations for Handling and Storage:

-

Solid State: Store in a well-sealed container at controlled room temperature or refrigerated, protected from light and moisture.

-

In Solution: Prepare solutions fresh in a non-aqueous solvent like ACN or DMSO if possible. For aqueous applications, use buffered solutions at a slightly acidic to neutral pH (pH 4-7) and protect from light. Avoid basic buffers (pH > 8) unless intentional hydrolysis is desired.

-

Formulation: For long-term aqueous formulations, pH control is the most critical parameter to ensure the integrity of the molecule.

-

This guide provides the foundational knowledge and experimental framework for researchers to confidently work with, analyze, and formulate this compound, ensuring data integrity and product stability.

References

-

Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. ACS Omega. (2022).

-

3-Acetyl-4-hydroxycoumarin: Synthesis, Reactions and Applications. ResearchGate. (n.d.).

-

FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN. ResearchGate. (2024).

-

ChemInform Abstract: 4-Trifluoromethyl-Substituted Coumarins with Large Stokes Shifts: Synthesis, Bioconjugates, and Their Use in Super-Resolution Fluorescence Microscopy. ResearchGate. (n.d.).

-

Spectroscopic, NBO, DFT, and TD-DFT investigation of 7-(Dimethylamino)-4-(Trifluoromethyl)Coumarin (C152). Taylor & Francis Online. (2022).

-

Synthesis of 7‑Aminocoumarins from 7‑Hydroxycoumarins via Amide Smiles Rearrangement. Semantic Scholar. (2022).

-

Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. PMC. (n.d.).

-

basing photostability of coumarins. ResearchGate. (n.d.).

-

FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN. International Journal of Current Pharmaceutical and Clinical Research. (2024).

-

Crystal structure of 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate. PMC. (2024).

-

Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. Scientific Research Publishing. (2013).

-

Forced Degradation Studies. MedCrave online. (2016).

-

8-methyl-2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl acetate. Smolecule. (n.d.).

-

Elucidation of the coumarin degradation by Pseudomonas sp. strain NyZ480. PubMed. (2023).

-

Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. Scientific Research Publishing. (2013).

-

The Chemistry of Coumarins. Chemical Reviews. (n.d.).

-

Reactions of coumarin in an aqueous solution. ResearchGate. (n.d.).

-

Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. MDPI. (n.d.).

-

2-Oxo-4-trifluoromethyl-2H-chromen-7-yl 2-bromo-2-methylpropanoate. NIH. (n.d.).

-

2,2,2-Trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide. PMC. (n.d.).

-

Synthesis of 4-(trifluoromethyl) coumarins using nano sulfated-titania as solid acid catalyst under solvent-free conditions. OICC Press. (n.d.).

-

Photostability of Coumarin in Cosmetic Formulations. Angelbio. (n.d.).

-

4-Methyl-2-oxo-2H-chromen-7-yl acetate. CymitQuimica. (n.d.).

-

Ready Synthesis of 3-Difluoromethylated Coumarins Enabled by Photosensitizer-Free Photoinduced Radical Difluoromethylation of Alkynoates. ResearchGate. (n.d.).

-

7-Amino-4-(trifluoromethyl)coumarin. Sigma-Aldrich. (n.d.).

-

Scheme 1. Synthesis of new 4-fluoro-aryloxymethyl and aminomethyl coumarins. ResearchGate. (n.d.).

-

8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate. PMC. (n.d.).

-

Synthesis and chemistry of 7-amino-4-(trifluoromethyl)coumarin and its amino acid and peptide derivatives. ACS Publications. (n.d.).

-

2-Oxo-4-trifluoromethyl-2H-chromen-7-yl 2-bromo-2-methylpropanoate. Semantic Scholar. (2010).

-

Crystal structure of 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate. ResearchGate. (2024).

-

Carbon Trifluoromethylation Reactions of Hydrocarbon Derivatives and Heteroarenes. Chemical Reviews. (n.d.).

-

Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. (n.d.).

-

Synthesis, structure and Hirshfeld surface analysis of 2-oxo-2H-chromen-4-yl pentanoate. PMC. (n.d.).

-

Dimethylammonium 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate. PMC. (n.d.).

-

2-Oxo-2H-chromen-7-yl 2,2-dimethylpropionate. ResearchGate. (2024).

Sources

- 1. Crystal structure of 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 8-methyl-2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl acetate [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions [scirp.org]

- 9. scirp.org [scirp.org]

- 10. researchgate.net [researchgate.net]

Unveiling the "Turn-On" Mechanism: A Technical Guide to Trifluoromethylcoumarin Acetate Substrates for High-Throughput Screening

For researchers, scientists, and drug development professionals, the quest for robust and sensitive high-throughput screening (HTS) assays is perpetual. Fluorogenic substrates, particularly those that operate on a "turn-on" mechanism, have become indispensable tools in this endeavor. Among these, trifluoromethylcoumarin acetate substrates stand out for their exceptional signaling and stability. This in-depth technical guide elucidates the core fluorescence mechanism of these powerful probes, providing field-proven insights into their application and the causality behind experimental design.

The Foundation: Coumarins as Fluorogenic Scaffolds

Coumarin and its derivatives are a versatile class of benzopyrone compounds renowned for their fluorescent properties.[1] Their utility as fluorescent probes stems from a rigid, planar structure and an extended π-conjugated system, which are conducive to efficient light absorption and emission. The photophysical properties of coumarins, including their excitation and emission wavelengths, quantum yields, and lifetimes, are highly sensitive to their substitution pattern and the surrounding microenvironment.[2][3] This sensitivity is the cornerstone of their application as "smart" probes that can report on specific biological events.

A key feature of many fluorescent coumarins is the presence of an electron-donating group at the 7-position and an electron-withdrawing group at the 3 or 4-position. This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, a critical process in their fluorescence mechanism.[4][5]

The "Off-On" Switch: The Role of the Acetate Group

Trifluoromethylcoumarin acetate substrates are ingeniously designed to be non-fluorescent in their native state. This "off" state is achieved by acetylating the hydroxyl group at the 7-position of the coumarin ring. The acetyl group acts as an electronic quenching moiety, effectively disrupting the ICT pathway that is essential for fluorescence. By withdrawing electron density from the coumarin core, the acetate group prevents the formation of the highly fluorescent excited state.[6]

The magic of these substrates lies in their specific activation by a class of enzymes known as esterases. Esterases are hydrolases that catalyze the cleavage of ester bonds.[7] In the presence of an active esterase, the acetate group is hydrolyzed, regenerating the 7-hydroxy-4-(trifluoromethyl)coumarin. This enzymatic deacetylation restores the electron-donating character of the 7-position substituent, "turning on" the fluorescence.[8]

The result is a highly sensitive detection system: the rate of fluorescence increase is directly proportional to the esterase activity. This principle is widely exploited in drug discovery to screen for inhibitors or activators of specific esterases.[9][10][11]

Below is a diagram illustrating the enzymatic activation of a trifluoromethylcoumarin acetate substrate.

Caption: Enzymatic activation of a trifluoromethylcoumarin acetate substrate.

The Trifluoromethyl Group: Enhancing Performance

The inclusion of a trifluoromethyl (-CF3) group at the 4-position of the coumarin ring is a deliberate and impactful design choice. This strongly electron-withdrawing group significantly enhances the performance of the fluorophore in several key ways:

-

Increased Brightness: The -CF3 group enhances the ICT character of the molecule, leading to a higher fluorescence quantum yield in the de-acetylated product.[4][12]

-

Red-Shifted Spectra: The presence of the -CF3 group typically results in a bathochromic (red) shift in both the excitation and emission spectra compared to non-fluorinated analogs.[4] This is advantageous in biological assays as it helps to minimize interference from cellular autofluorescence, which is more prominent in the blue-green region of the spectrum.

-

Improved Photostability: Trifluoromethylated coumarins often exhibit greater resistance to photobleaching, allowing for longer observation times and more robust data collection in fluorescence microscopy and HTS applications.[13]

-

Favorable pKa: The electron-withdrawing nature of the -CF3 group lowers the pKa of the 7-hydroxyl group, ensuring that it remains in its fluorescent phenolate form at physiological pH.[14][15]

Photophysical Properties and Environmental Sensitivity

The fluorescent properties of 7-hydroxy-4-(trifluoromethyl)coumarin are summarized in the table below.

| Property | Value | Source |

| Excitation Maximum (λex) | ~385 nm (in Methanol) | [14] |

| Emission Maximum (λem) | ~502 nm (in Methanol) | [14] |

| pKa | 7.26 | [14] |

It is crucial to recognize that the fluorescence of coumarin dyes can be significantly influenced by the solvent environment.[2][16][17] In polar solvents, a phenomenon known as Twisted Intramolecular Charge Transfer (TICT) can occur, which may lead to a decrease in fluorescence quantum yield.[12][18][19] This is an important consideration when designing assay buffers and interpreting results.

Experimental Protocol: A Self-Validating Esterase Assay

This protocol provides a robust framework for measuring esterase activity using a trifluoromethylcoumarin acetate substrate. The inclusion of appropriate controls ensures the validity and reliability of the data.

Materials:

-

Trifluoromethylcoumarin acetate substrate (e.g., 7-acetoxy-4-(trifluoromethyl)coumarin)

-

Esterase enzyme of interest

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Inhibitor/Activator compounds (for drug screening applications)

-

96- or 384-well black, clear-bottom microplates

-

Fluorescence microplate reader

Experimental Workflow:

Caption: A typical experimental workflow for an esterase assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the trifluoromethylcoumarin acetate substrate in a suitable organic solvent (e.g., DMSO).

-

Dilute the substrate stock solution in Assay Buffer to the desired working concentration.

-

Prepare a stock solution of the esterase enzyme in Assay Buffer.

-

Prepare serial dilutions of test compounds (inhibitors/activators) and appropriate controls.

-

-

Assay Setup:

-

To the wells of a microplate, add the test compounds and controls.

-

Add the enzyme solution to all wells except for the "no enzyme" control wells.

-

Pre-incubate the plate to allow for compound-enzyme interaction.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths for 7-hydroxy-4-(trifluoromethyl)coumarin.

-

Measure the fluorescence intensity over time (kinetic assay) or at a single time point after a fixed incubation period (endpoint assay).

-

Self-Validating Controls:

-

No Enzyme Control: Substrate in Assay Buffer without enzyme. This control accounts for any background fluorescence and substrate auto-hydrolysis.

-

No Substrate Control: Enzyme in Assay Buffer without substrate. This control measures any intrinsic fluorescence of the enzyme or test compounds.

-

Positive Control: Enzyme and substrate without any test compound. This represents the maximal enzymatic activity.

-

Negative Control (for inhibitor screening): A known inhibitor of the esterase. This validates the assay's ability to detect inhibition.

Conclusion: A Powerful Tool for Discovery

Trifluoromethylcoumarin acetate substrates offer a potent combination of high sensitivity, photostability, and a robust "off-on" signaling mechanism. By understanding the intricate interplay of enzymatic cleavage, intramolecular charge transfer, and the strategic placement of the trifluoromethyl group, researchers can confidently employ these probes in a wide array of applications, from fundamental enzyme characterization to high-throughput drug screening. The self-validating nature of a well-designed assay, complete with rigorous controls, ensures the generation of high-quality, reproducible data, accelerating the pace of scientific discovery.

References

- Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 419-426.

- Influence of hydrogen bonding on twisted intramolecular charge transfer in coumarin dyes: an integrated experimental and theoretical investig

- Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C.

- Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin deriv

- A Researcher's Guide to Fluorogenic Substr

- Activity-Based Dicyanoisophorone Derivatives: Fluorogenic Toolbox Enables Direct Visualization and Monitoring of Esterase Activity in Tumor Models. Analytical Chemistry.

- Controlling Stimulated Emission via Intramolecular Charge Transfer in Amino-Coumarin Dyes: Switching from Reverse Saturable to S

- Ultrafast Charge Separation Dynamics of Twisted Intramolecular Charge Transfer State (TICT) in Coumarin Dye Sensitized TiO2 Film. EPJ Web of Conferences.

- Role of Solvent on Charge Transfer in 7-Aminocoumarin Dyes: New Hints from TD-CAM-B3LYP and State Specific PCM Calculations.

- Comparative Study of Excited State Dipole Moment of Coumarin Laser Dyes: Solvent and Substituent Effect. David Publishing.

- Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy. MDPI.

- Technical Support Center: Solvent Effects on Coumarin Fluorescence Quantum Yield. Benchchem.

- Far-Red Fluorogenic Probes for Esterase and Lipase Detection. PMC - NIH.

- New Advances in the Exploration of Esterases with PET and Fluorescent Probes. MDPI.

- 7-Hydroxy-4-(trifluoromethyl)coumarin 98 575-03-1. Sigma-Aldrich.

- Base Induced Photo-Tautomerization in 7-Hydroxy-4-(Trifluoromethyl)-Coumarin. Request PDF.

- ChemInform Abstract: 4-Trifluoromethyl-Substituted Coumarins with Large Stokes Shifts: Synthesis, Bioconjugates, and Their Use in Super-Resolution Fluorescence Microscopy.

- Acetylation‐Deacetylation‐Driven Natural Product Biosynthesis.

- Coumarin and Coumarin Deriv

- The emerging role of human esterases. PubMed.

Sources

- 1. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. davidpublisher.com [davidpublisher.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Far-Red Fluorogenic Probes for Esterase and Lipase Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. 7-羟基-4-三氟甲基香豆素 98% | Sigma-Aldrich [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Influence of hydrogen bonding on twisted intramolecular charge transfer in coumarin dyes: an integrated experimental and theoretical investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. benchchem.com [benchchem.com]

The Scientist's Guide to Fluorogenic Esterase Substrates: A Deep Dive into Molecular Weight and Solubility

For researchers, scientists, and drug development professionals venturing into the realm of cell health and activity, fluorogenic esterase substrates are indispensable tools. Their ability to selectively illuminate living cells based on enzymatic activity provides a dynamic window into cellular processes. However, the success of any experiment hinges on the fundamental physicochemical properties of these probes: their molecular weight and, most critically, their solubility.

This in-depth guide moves beyond simple protocols to explore the causality behind experimental choices. We will dissect the relationship between the molecular structure of common fluorogenic esterase substrates, their molecular weight, and their all-important solubility profiles. Understanding these core principles is paramount to designing robust, reproducible, and self-validating assays.

The Foundational Chemistry of Fluorogenic Esterase Probes

At their core, fluorogenic esterase substrates are cleverly designed molecules. They typically consist of a fluorescent core, such as fluorescein or calcein, whose fluorescent properties are "caged" or quenched by the addition of ester groups. These ester moieties, often acetoxymethyl (AM) esters, render the molecule hydrophobic and electrically neutral. This structural modification is key to their primary function: passive diffusion across the intact plasma membrane of living cells.[1][2]

Once inside the cell, a beautifully simple and elegant mechanism unfolds. Ubiquitous intracellular esterases, enzymes that are active only in metabolically sound cells, cleave the ester bonds.[2][3] This enzymatic action liberates the fluorophore, uncaging its brilliant fluorescence. Crucially, the cleavage of the ester groups also reveals charged moieties, such as carboxyl groups, transforming the molecule into a hydrophilic, membrane-impermeant entity. This ensures that the fluorescent signal is trapped and accumulates only within cells that possess both active esterases and an intact cell membrane, the dual hallmarks of cell viability.[3][4]

The Interplay of Molecular Weight and Cellular Access

While the general mechanism is consistent, the specific structure and molecular weight of each substrate influence its behavior. A higher molecular weight does not inherently impede cell entry but reflects a more complex structure, which can impact properties like retention and potential cytotoxicity.

The table below summarizes the key molecular properties of several widely used fluorogenic esterase substrates. Understanding these differences is the first step in selecting the optimal probe for a specific cell type and experimental question.

| Substrate | Chemical Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| Fluorescein Diacetate (FDA) | C₂₄H₁₆O₇ | 416.38[4] | A classic esterase substrate, but its fluorescent product (fluorescein) can leak from viable cells, potentially underestimating viability.[4][5] |

| Calcein AM | C₄₆H₄₆N₂O₂₃ | 994.86[6][7] | Known for its low cytotoxicity and the excellent intracellular retention of its highly fluorescent, negatively charged product, calcein.[1][5][6] |

| Carboxyfluorescein Diacetate (CFDA) | C₂₅H₁₆O₉ | 460.4 | Offers improved intracellular retention compared to FDA due to the negative charge of its product, carboxyfluorescein.[5][8][9] |

| CFDA Succinimidyl Ester (CFDA-SE) | C₂₉H₁₉NO₁₁ | 557.5[10] | A cell-permeable precursor to CFSE, which covalently binds to intracellular amines, allowing for long-term cell tracking and proliferation studies.[10][11] |

The Critical Importance of the Solubility Profile

Arguably, the most critical parameter dictating the success or failure of an experiment with these substrates is solubility. Poor solubility can lead to a cascade of problems, including substrate precipitation, inaccurate concentration calculations, high background fluorescence, and inconsistent results. These compounds are generally hydrophobic and thus have poor solubility in aqueous buffers like Phosphate-Buffered Saline (PBS).[10][11] Therefore, a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) is required to prepare a concentrated stock solution.[10][11][12]

From Stock to Working Solution: The Causality of Dilution

The standard workflow involves preparing a concentrated stock solution (typically 1-10 mM) in anhydrous DMSO and then diluting this stock to a final working concentration (usually 0.5-10 µM) in an aqueous buffer or cell culture medium immediately before use.[6][13][14] This two-step process is crucial. The initial dissolution in DMSO ensures the substrate is fully solubilized at a high concentration. The subsequent dilution into the aqueous experimental buffer must be done carefully to avoid precipitation. Rapidly adding the DMSO stock into the buffer can create localized high concentrations that exceed the aqueous solubility limit, causing the compound to crash out of solution. Gentle vortexing or inversion during dilution is essential.

The table below provides a practical summary of the solubility for these key substrates.

| Substrate | Solvent | Reported Solubility |

| Fluorescein Diacetate (FDA) | Acetone | 25 mg/mL[4] |

| DMSO, Ethanol, Chloroform | Soluble[3][4] | |

| Water | Slightly soluble (0.1%) | |

| Calcein AM | DMSO | ~10 mg/mL[12], up to 100 mg/mL with sonication[7] |

| Carboxyfluorescein Diacetate (CFDA) | DMSO | ~30 mg/mL[8] |

| DMF | ~50 mg/mL[8] | |

| DMF:PBS (1:4, pH 7.2) | ~0.2 mg/mL[8] | |

| CFDA Succinimidyl Ester (CFDA-SE) | DMSO | ~20 mg/mL[10] |

| DMF | ~30 mg/mL[10] | |

| DMF:PBS (1:3, pH 7.2) | ~0.25 mg/mL[10] |

Mechanism of Action: A Visual Representation

The conversion of a non-fluorescent substrate to a trapped, highly fluorescent product is the cornerstone of these assays. The following diagram illustrates this critical signaling pathway.

Caption: General mechanism of fluorogenic esterase substrate activation in a live cell.

Experimental Protocols: Ensuring Self-Validating Systems

The trustworthiness of your data relies on meticulous experimental execution. The following protocols provide a framework for determining substrate solubility and measuring esterase activity.

Protocol 1: Determination of Aqueous Solubility (Thermodynamic Method)

This protocol outlines the "gold standard" shake-flask method to determine the thermodynamic equilibrium solubility of a substrate in an aqueous buffer.[15]

Materials:

-

Fluorogenic esterase substrate (powder)

-

Aqueous buffer of choice (e.g., PBS, pH 7.4)

-

Microcentrifuge tubes (1.5 mL)

-

Orbital shaker or rotator

-

Microcentrifuge

-

UV-Vis Spectrophotometer or Fluorometer

-

Anhydrous DMSO for standard curve preparation

Methodology:

-

Preparation: Add an excess amount of the powdered substrate to a microcentrifuge tube (e.g., 1-2 mg). The key is to have undissolved solid remaining at the end to ensure saturation.

-

Solvation: Add a precise volume of the aqueous buffer (e.g., 1 mL) to the tube.

-

Equilibration: Seal the tube and place it on a rotator or orbital shaker at a constant, controlled temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours. This extended time is crucial to reach thermodynamic equilibrium.[15]

-

Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet all undissolved material.

-

Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Quantification:

-

Prepare a standard curve by dissolving a known weight of the substrate in DMSO and making serial dilutions.

-

Measure the absorbance or fluorescence of the supernatant sample and the standards.

-

Calculate the concentration of the substrate in the supernatant by interpolating from the standard curve. This concentration represents the aqueous solubility.

-

Protocol 2: General Protocol for Measuring Intracellular Esterase Activity

This protocol provides a general workflow for staining cells and measuring esterase activity using a fluorescence microscope or plate reader.

Materials:

-

Cells of interest in culture

-

Fluorogenic esterase substrate (e.g., Calcein AM)

-

Anhydrous DMSO

-

Balanced salt solution (e.g., PBS or HBSS)

-

Fluorescence microscope, flow cytometer, or microplate reader with appropriate filters (e.g., Ex/Em ~490/515 nm for calcein/fluorescein).[1][6]

Methodology:

-

Stock Solution Preparation: Prepare a 1-5 mM stock solution of the substrate in anhydrous DMSO.[14] Store this solution in small aliquots, protected from light and moisture at -20°C. Avoid repeated freeze-thaw cycles.

-

Cell Preparation: Plate cells (adherent or suspension) at a suitable density and allow them to reach the desired confluency or growth phase. Ensure cells are healthy and not under stress prior to the assay.[14]

-

Working Solution Preparation: Immediately before use, dilute the DMSO stock solution to the desired final working concentration (typically 1-10 µM) in your chosen aqueous buffer (e.g., PBS).[14] The optimal concentration should be determined empirically for each cell type.

-

Cell Staining:

-

For adherent cells, remove the culture medium and wash the cells once with warm PBS.

-

Add the substrate working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[6]

-

For suspension cells, pellet the cells, resuspend them in the working solution, and incubate under the same conditions.[7]

-

-

Washing: After incubation, remove the loading solution and wash the cells two to three times with warm PBS to remove any extracellular substrate.[6]

-

Signal Detection:

-

Immediately analyze the cells using a fluorescence microscope, flow cytometer, or a fluorescence plate reader.

-

Live, esterase-active cells will exhibit bright green fluorescence.

-

Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise. Understanding the potential pitfalls and their solutions is key to generating trustworthy data.

Issue 1: High Background Fluorescence

-

Causality: Incomplete removal of the extracellular substrate, or spontaneous hydrolysis of the substrate in the buffer. Some substrates are more prone to spontaneous hydrolysis than others.[16]

-

Solution: Ensure thorough washing of cells after incubation. Prepare the working solution immediately before use and do not store it. Consider using a substrate known for higher stability.

Issue 2: Weak or No Signal

-

Causality: The cells may have low esterase activity, or the substrate is not entering the cells effectively. The substrate may have degraded due to improper storage (exposure to moisture/light).

-

Solution: Verify cell health. Increase the incubation time or substrate concentration (titration is key). Always use a fresh aliquot of high-quality, anhydrous DMSO to prepare the stock solution. Include a positive control cell line known to have high esterase activity.

Issue 3: Substrate Precipitation in Working Solution

-

Causality: The aqueous solubility limit was exceeded during the dilution of the DMSO stock.

-

Solution: Prepare the working solution by adding the DMSO stock to the aqueous buffer slowly while vortexing. Avoid preparing a working solution that is too concentrated. If necessary, a small amount of a non-ionic surfactant like Pluronic F-127 can be included in the buffer to aid solubility.

Issue 4: Inconsistent Results Between Replicates

-

Causality: Uneven cell seeding, variability in washing steps, or photobleaching during imaging.[17][18]

-

Solution: Ensure a homogenous cell suspension before plating. Standardize all washing and incubation times. Minimize the exposure of stained cells to excitation light before and during measurement. Use an anti-fade mounting medium if prolonged imaging is required.

The following workflow provides a logical approach to troubleshooting common experimental issues.

Caption: A logical workflow for troubleshooting common issues in esterase assays.

By grounding your experimental design in a firm understanding of the molecular weight and solubility profiles of fluorogenic esterase substrates, you can navigate the nuances of these powerful tools, ensuring the generation of accurate, reliable, and insightful data in your research endeavors.

References

-

Dojindo Molecular Technologies, Inc. (n.d.). Live Cell Staining -Cellstain- Calcein-AM. Retrieved from [Link]

-

Oreate. (2026). Comparative Study of Calcein AM and Common Live Cell Fluorescent Dyes. Retrieved from [Link]

-

Interchim. (n.d.). Calceins. Retrieved from [Link]

-

European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2021). Standard Operating Procedure for solubility testing. Retrieved from [Link]

-

Parish, C. R. (2012). Selective esterase–ester pair for targeting small molecules with cellular specificity. Proceedings of the National Academy of Sciences, 109(11), E635–E642. Retrieved from [Link]

-

ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

-

Johnson, R. J., et al. (2019). Fluorogenic structure activity library pinpoints molecular variations in substrate specificity of structurally homologous esterases. Journal of Biological Chemistry, 294(51), 19536-19546. Retrieved from [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

Quah, B. J. C., & Parish, C. R. (2010). The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation. Journal of Visualized Experiments, (44), 2259. Retrieved from [Link]

-

ResearchGate. (n.d.). Universal chromogenic substrates for lipases and esterases. Retrieved from [Link]

-

FluoroFinder. (2023). Flow Cytometry Troubleshooting Guide. Retrieved from [Link]

-

Lim, Y., et al. (2011). Cell-based assays using calcein acetoxymethyl ester show variation in fluorescence with treatment conditions. Journal of visualized experiments : JoVE, (54), 3044. Retrieved from [Link]

-

Leytus, S. P., et al. (2006). Fluorogenic ester substrates to assess proteolytic activity. Bioorganic & medicinal chemistry letters, 16(17), 4488–4491. Retrieved from [Link]

-

Wikipedia. (n.d.). Calcein. Retrieved from [Link]

-

Yuan, H., et al. (2009). Membrane Permeable Esterase–Activated Fluorescent Imaging Probe. ACS chemical biology, 4(3), 167–171. Retrieved from [Link]

-

Interchim. (n.d.). Fluorescein Diacetate and CytoTrace Green™ CMFDA. Retrieved from [Link]

-

Lauer-Fields, J. L., et al. (2009). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Current protocols in protein science, Chapter 21, Unit 21.14. Retrieved from [Link]

-

Rivas, F., et al. (2023). New Advances in the Exploration of Esterases with PET and Fluorescent Probes. Molecules (Basel, Switzerland), 28(15), 5851. Retrieved from [Link]

-

Alexandrov, A. I., et al. (2008). Thermal precipitation fluorescence assay for protein stability screening. Journal of structural and functional genomics, 9(1-2), 49–58. Retrieved from [Link]

-

ResearchGate. (2024). Developing a fluorescence substrate for HRP-based diagnostic assays with superiorities over the commercial ADHP. Retrieved from [Link]

-

Tinti, M., et al. (2016). Fluorescence ImmunoPrecipitation (FLIP): a Novel Assay for High-Throughput IP. PloS one, 11(8), e0161233. Retrieved from [Link]

-

MDPI. (n.d.). Superhydrophilic Hierarchical Anatase Coating on Sandblasted, Acid-Etched Titanium: In Vitro Apatite Formation and Osteoblast Responses and the Role of Polar Surface Free Energy. Retrieved from [Link]

Sources

- 1. Comparative Study of Calcein AM and Common Live Cell Fluorescent Dyes (CAS: 148504-34-1) - Oreate AI Blog [oreateai.com]

- 2. Membrane Permeable Esterase–Activated Fluorescent Imaging Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adipogen.com [adipogen.com]

- 4. Fluorescein diacetate | 596-09-8 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Live Cell Staining -Cellstain- Calcein-AM | CAS 148504-34-1 Dojindo [dojindo.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Esterase substrates for cell viability studies—Table 15.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. cdn.stemcell.com [cdn.stemcell.com]

- 12. How do you dissolve calcein and calcein AM? | AAT Bioquest [aatbio.com]

- 13. CFSE | CFDA-SE | fluorescent dye | TargetMol [targetmol.com]

- 14. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]

- 15. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 16. Fluorogenic structure activity library pinpoints molecular variations in substrate specificity of structurally homologous esterases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What are the limitations of fluorometric cell viability assays? | AAT Bioquest [aatbio.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: High-Throughput Screening of Lipase Activity Using Fluorogenic Coumarin Probes

Abstract

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are critical enzymes in lipid metabolism and major targets for therapeutic intervention in obesity, metabolic syndrome, and infectious diseases. This guide details a robust, high-throughput screening (HTS) protocol for quantifying lipase activity using 4-methylumbelliferyl oleate (4-MUO) .[1] Unlike colorimetric methods, this fluorogenic platform offers superior sensitivity and dynamic range. We provide a validated workflow, mechanistic insights, and troubleshooting strategies to overcome common pitfalls such as spontaneous hydrolysis and inner-filter effects.

Introduction & Principle

The Challenge of Lipase Screening

Traditional lipase assays often rely on titrimetric methods (low throughput) or chromogenic substrates like p-nitrophenyl palmitate (low sensitivity, high background absorbance). For HTS campaigns involving thousands of compounds, a method is required that is:

-

Homogeneous: "Mix-and-read" format compatible with liquid handlers.

-

Sensitive: Capable of detecting low-turnover events or potent inhibition.

-

Robust: High Z'-factor (>0.5) to minimize false positives.

Mechanism of Action

The assay utilizes 4-methylumbelliferyl oleate (4-MUO), a fluorogenic ester. In its esterified form, the coumarin core is quenched. Upon hydrolysis by a lipase at the oil-water interface, the substrate releases oleic acid and 4-methylumbelliferone (4-MU) .

The fluorescence of 4-MU is highly pH-dependent.[2] The protonated phenol form (low pH) has weak fluorescence, while the deprotonated phenolate anion (formed at pH > 8.0) is highly fluorescent (Ex/Em: ~360/450 nm).

Critical Consideration: While lipases often function best at pH 7.0–8.0, the signal is maximal at pH 10.0. Therefore, this protocol can be run in two modes:

-

Kinetic Mode: Continuous measurement at pH 8.0 (lower signal, but real-time data).

-

Endpoint Mode: Reaction at pH 8.0, followed by a "Stop & Signal" buffer (pH 10.5) to maximize sensitivity.

Reaction Pathway Diagram

Caption: Hydrolysis of 4-MUO by lipase yields the fluorescent 4-MU fluorophore.[3]

Materials & Reagents

Reagent List

| Component | Specification | Storage | Notes |

| Substrate | 4-Methylumbelliferyl oleate (4-MUO) | -20°C, Dark | Hydrophobic; dissolve in DMSO. |

| Standard | 4-Methylumbelliferone (4-MU) sodium salt | -20°C | Used for standard curve generation. |

| Assay Buffer | 13 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.0 | 4°C | CaCl₂ is essential for lipase stability. |

| Surfactant | Sodium Taurodeoxycholate (NaTDC) or Triton X-100 | RT | Critical for creating the oil-water interface. |

| Stop Solution | 0.1 M Glycine-NaOH or Tris, pH 10.5 | RT | Only for Endpoint assays. |

| Solvent | DMSO (Anhydrous) | RT | Avoid hydrated DMSO to prevent substrate hydrolysis. |

| Plate | 384-well Black, Flat-Bottom (e.g., Corning 3573) | RT | Black walls minimize background scattering. |

Preparation of Stock Solutions

-

4-MUO Stock (10 mM): Dissolve 4.4 mg of 4-MUO in 1 mL of anhydrous DMSO. Vortex until completely dissolved.[4] Note: Prepare fresh or store in single-use aliquots at -80°C to prevent autohydrolysis.

-

4-MU Standard Stock (10 mM): Dissolve 1.76 mg of 4-MU in 1 mL DMSO.

-

Assay Buffer (Complete): To the base buffer (Tris/NaCl/CaCl₂), add NaTDC to a final concentration of 0.5 mM. This acts as a bile salt mimic to stabilize the lipase-substrate interface without denaturing the enzyme.

Experimental Protocols

HTS Workflow Diagram

Caption: Step-by-step liquid handling workflow for a 384-well endpoint assay.

Detailed Protocol (384-Well Format)

Step 1: Compound Plating

-

Dispense 20–50 nL of test compounds (in DMSO) into the assay plate.

-

Include High Controls (Enzyme + DMSO) and Low Controls (No Enzyme or Excess Inhibitor).

Step 2: Enzyme Preparation

-

Dilute Lipase (e.g., Porcine Pancreatic Lipase or recombinant target) in Complete Assay Buffer to 2x the desired final concentration (typically 0.1 – 1 µg/mL).

-

Validation: Ensure the enzyme concentration falls within the linear velocity range (determined in assay development).

-

Add 10 µL of Enzyme solution to the wells. Centrifuge briefly (1000 x g, 1 min).

-

Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

Step 3: Substrate Preparation (The "Emulsion")

-

Prepare a 2x Substrate Working Solution immediately before use.

-

Dilute the 10 mM 4-MUO DMSO stock 1:100 into Complete Assay Buffer (containing NaTDC) to get 100 µM.

-

Critical: Add the DMSO stock slowly while vortexing the buffer to ensure a fine dispersion. The final concentration in the well will be 50 µM.

Step 4: Reaction Initiation

-

Add 10 µL of 2x Substrate Working Solution to the plates.

-

Final Volume: 20 µL.

-

Incubate at 37°C for 30–60 minutes.

Step 5: Measurement

-

Kinetic: Read immediately on a fluorometer (Ex 360 nm / Em 460 nm) every 2 minutes.

-

Endpoint: Add 20 µL of Stop Solution (0.1 M Glycine-NaOH, pH 10.5). Read fluorescence.[5][6][7][8]

Data Analysis & Quality Control

Standard Curve Generation

To convert Relative Fluorescence Units (RFU) to specific activity (

-

Prepare a dilution series of 4-MU (0 – 10 µM) in the final assay matrix (Buffer + Stop Solution).

-

Plot RFU vs. Concentration.

-

Calculate the Slope (

).

Calculating Z-Factor

For HTS validation, calculate the Z' factor using the High Control (HC) and Low Control (LC) wells:

Inhibition Calculation

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background | Spontaneous hydrolysis of 4-MUO | Ensure substrate stock is fresh. Keep Assay Buffer pH |

| Low Signal | pH too low for fluorescence | If running kinetic (pH 8), signal is ~20% of max. Use Endpoint mode with pH 10.5 stop solution. |

| Signal Drift | Substrate precipitation | Increase NaTDC concentration (up to 1-2 mM) or add 0.01% Triton X-100 to stabilize the emulsion. |

| Inner Filter Effect | Colored compounds | Check compound absorbance at 360/450 nm. Use kinetic rates (slope) rather than endpoint values to mitigate static quenching. |

References

-

MedChemExpress. "4-Methylumbelliferyl oleate Product Information." MedChemExpress. Accessed October 2025. Link

-

Sigma-Aldrich. "4-Methylumbelliferyl oleate Specifications." Sigma-Aldrich.[6] Accessed October 2025. Link

-

Jacks, T. J., & Kircher, H. W. (1967). "Fluorometric assay for the hydrolytic activity of lipase using fatty acyl esters of 4-methylumbelliferone." Analytical Biochemistry, 21(2), 279-285.[6] Link

-

BenchChem. "A Technical Guide to Exploratory Studies Using Coumarin-Based Fluorescent Probes." BenchChem.[11] Accessed October 2025. Link

-

Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. assaygenie.com [assaygenie.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. lipase substrate, ≥95% (HPCE), solid, suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. A practical fluorometric assay method to measure lysosomal acid lipase activity in dried blood spots for the screening of cholesteryl ester storage disease and Wolman disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Flow Cytometry using Intracellular Esterase Fluorogenic Substrates

Introduction: Illuminating Cellular Function from Within

Flow cytometry stands as a cornerstone technology in cellular analysis, enabling the high-throughput interrogation of individual cells within complex populations. A powerful application of this technology lies in the assessment of cellular viability and physiological functions, such as intracellular pH, through the use of fluorogenic substrates targeted to intracellular esterases. Esterases are a ubiquitous class of hydrolase enzymes that catalyze the cleavage of ester bonds.[1][2][3] Their consistent activity in viable cells provides a reliable indicator of metabolic health and membrane integrity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing intracellular esterase fluorogenic substrates in flow cytometry. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into data interpretation and troubleshooting, grounded in authoritative scientific principles.

The Principle: Unmasking Fluorescence in Live Cells

The core principle of this technique hinges on the conversion of a non-fluorescent, cell-permeant substrate into a highly fluorescent, cell-impermeant product by intracellular esterases. These substrates are typically acetoxymethyl (AM) esters, which are lipophilic and can readily diffuse across the plasma membrane of living cells.[4][5]

Once inside the cell, ubiquitous intracellular esterases hydrolyze the AM ester groups.[6] This enzymatic cleavage serves two critical functions:

-

Fluorophore Activation: The hydrolysis unmasks the fluorophore, rendering it fluorescent.

-

Intracellular Trapping: The cleavage of the lipophilic AM esters generates a negatively charged, polar molecule that is unable to passively exit the cell, leading to its accumulation within viable cells with intact membranes.[7][8]

Dead or membrane-compromised cells lack the necessary esterase activity and membrane integrity to retain the fluorescent product, thus remaining non-fluorescent. This differential staining provides a robust method for discriminating live and dead cell populations.

Caption: Mechanism of fluorogenic esterase substrate activation in live cells.

Common Fluorogenic Esterase Substrates

A variety of fluorogenic esterase substrates are available, each with distinct spectral properties and applications. The choice of substrate will depend on the specific experimental design, including the available laser lines on the flow cytometer and the other fluorochromes in a multicolor panel.

| Substrate | Fluorophore | Excitation (nm) | Emission (nm) | Key Characteristics |

| Calcein AM | Calcein | ~494 | ~517 | Bright green fluorescence, excellent cell retention, low cytotoxicity. Widely used for cell viability.[4][9] |

| Calcein Blue AM | Calcein Blue | ~360 | ~449 | Blue fluorescence, suitable for multiplexing with green and red fluorophores. |

| Calcein Violet AM | Calcein Violet | ~400 | ~452 | Violet fluorescence, excitable by the violet laser.[10] |

| BCECF-AM | BCECF | ~490 / ~440 | ~530 | Ratiometric pH indicator; fluorescence is pH-dependent. Used for measuring intracellular pH.[7][8][11][12] |

| Carboxyfluorescein Diacetate (CFDA) | Carboxyfluorescein | ~492 | ~517 | Green fluorescence, improved intracellular retention compared to fluorescein diacetate (FDA).[9] |

Detailed Protocols

The following protocols provide a framework for cell viability and intracellular pH analysis. It is crucial to optimize parameters such as substrate concentration and incubation time for each cell type and experimental condition.

Protocol 1: Cell Viability Assessment using Calcein AM

This protocol is designed for the straightforward assessment of cell viability in suspension or adherent cell cultures.

Materials:

-

Calcein AM (prepare a 1-5 mM stock solution in anhydrous DMSO)[13]

-

Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

-

Propidium Iodide (PI) or 7-AAD (optional, for dead cell discrimination)

-

Polypropylene flow cytometry tubes

Experimental Workflow:

Sources

- 1. Fluorogenic structure activity library pinpoints molecular variations in substrate specificity of structurally homologous esterases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bio-rad.com [bio-rad.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. benchchem.com [benchchem.com]

- 10. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of intracellular pH in cultured cells by flow cytometry with BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]

Application Note & Protocol: Determining Michaelis-Menten Constants (Km) for Coumarin Acetate Derivatives

Introduction

Coumarin derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them cornerstones in drug discovery and development.[1][2] Their applications range from anticoagulants to enzyme inhibitors and fluorescent probes for bioassays.[3][4][5] Coumarin acetate derivatives, in particular, serve as excellent pro-fluorescent substrates for ester-hydrolyzing enzymes, such as esterases. The enzymatic hydrolysis of the acetate group from a coumarin acetate derivative yields a highly fluorescent product, a 7-hydroxycoumarin, which allows for a sensitive and continuous monitoring of enzyme activity.[6][7]

The Michaelis-Menten constant (Km) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[8] Km is an inverse measure of the affinity of an enzyme for its substrate; a lower Km value indicates a higher affinity.[8] Determining the Km of novel coumarin acetate derivatives is crucial for several reasons:

-

Drug Development: For compounds designed as esterase-activated prodrugs, Km helps in understanding the efficiency of their conversion to the active form.

-

Enzyme Characterization: It aids in characterizing the substrate specificity and catalytic efficiency of different esterases.[9]

-

High-Throughput Screening: Establishing a robust kinetic assay is vital for screening compound libraries for potential esterase inhibitors.[10]

This application note provides a detailed, field-proven protocol for determining the Km and Vmax of coumarin acetate derivatives using a fluorometric assay. We will delve into the causality behind experimental choices, provide a self-validating protocol, and present a clear workflow for data analysis and interpretation.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of a non-fluorescent (or weakly fluorescent) coumarin acetate derivative by an esterase. This reaction cleaves the ester bond, releasing the highly fluorescent 7-hydroxycoumarin analogue. The rate of increase in fluorescence is directly proportional to the rate of the enzymatic reaction. By measuring the initial reaction velocities at various substrate concentrations, we can determine the Michaelis-Menten kinetic parameters, Km and Vmax.[11]

The general reaction is as follows:

Coumarin Acetate (Substrate) + H₂O --(Esterase)--> 7-Hydroxycoumarin (Fluorescent Product) + Acetic Acid

Materials and Reagents

-

Substrate: A coumarin acetate derivative (e.g., 7-acetoxy-4-methylcoumarin [AMC-acetate]).

-

Enzyme: Porcine Liver Esterase (PLE) or other suitable esterase.

-

Buffer: 50 mM Tris-HCl, pH 8.0. Rationale: Many plant and animal esterases exhibit optimal activity in a slightly alkaline pH range of 7.8-8.0.[9]

-

Solvent: Dimethyl sulfoxide (DMSO) for dissolving the substrate.

-

Instrumentation: A fluorescence microplate reader or a spectrofluorometer capable of kinetic measurements.

-

Consumables: 96-well black microplates (for fluorescence assays), appropriate pipette tips, and reagent reservoirs.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. This process ensures a systematic approach from reagent preparation to data acquisition, minimizing variability and ensuring reproducible results.

Caption: Experimental workflow for Km determination.

Detailed Experimental Protocol

1. Preparation of Reagents

-

Substrate Stock Solution (10 mM): Dissolve an appropriate amount of the coumarin acetate derivative in 100% DMSO. Rationale: DMSO is a common solvent for water-insoluble organic compounds. The stock concentration should be high enough to ensure that the final DMSO concentration in the assay is low (typically ≤1%) to avoid enzyme inhibition.

-

Substrate Working Solutions: Prepare a series of substrate dilutions in the assay buffer (50 mM Tris-HCl, pH 8.0) from the stock solution. A typical concentration range for the final assay could be 0, 5, 10, 20, 40, 80, 160, and 320 µM. It is crucial to test a range of concentrations that are both below and above the expected Km.[12]

-

Enzyme Working Solution: Prepare a working solution of the esterase in the assay buffer. The final enzyme concentration should be chosen such that the reaction proceeds linearly for at least 10-15 minutes and does not reach completion too quickly, even at the highest substrate concentration. This may require some preliminary optimization experiments.

2. Kinetic Assay Procedure

-

Instrument Setup: Set up the fluorescence microplate reader to the appropriate excitation and emission wavelengths for the hydrolyzed product (e.g., for 7-hydroxy-4-methylcoumarin, Ex: ~360 nm, Em: ~460 nm).[6] Set the instrument to perform a kinetic read for a specified duration (e.g., 20 minutes) with readings taken at regular intervals (e.g., every 30 seconds). The temperature should be maintained at a constant value, typically 37°C.[11]

-

Assay Plate Preparation:

-

Add 50 µL of each substrate working solution to triplicate wells of a 96-well black microplate. Include a "no substrate" control (buffer only) to measure background fluorescence.

-

Pre-incubate the plate at 37°C for 5 minutes to ensure temperature equilibration.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the enzyme working solution to all wells simultaneously using a multichannel pipette.

-

Immediately place the plate in the reader and begin the kinetic measurement.

-

Data Analysis

The raw data will be in the form of relative fluorescence units (RFU) versus time for each substrate concentration.

1. Calculation of Initial Velocity (V₀)

-

For each substrate concentration, plot RFU against time. The initial phase of this curve should be linear.

-

Determine the slope of this linear portion (ΔRFU/Δt). This slope is the initial reaction velocity (V₀) in RFU/min.

-

To convert V₀ from RFU/min to a molar concentration per unit time (e.g., µmol/min), a standard curve of the fluorescent product (e.g., 7-hydroxy-4-methylcoumarin) must be generated. This allows you to correlate RFU to the amount of product formed.

2. Determination of Km and Vmax

There are two common methods to determine Km and Vmax from the initial velocity data:

-

Non-linear Regression (Preferred Method): Plot V₀ against the substrate concentration [S]. Fit the data directly to the Michaelis-Menten equation using graphing software (e.g., GraphPad Prism, Origin):[13]

V₀ = (Vmax * [S]) / (Km + [S])

This method is generally more accurate as it does not distort the experimental error.[12]

-

Lineweaver-Burk Plot (Double Reciprocal Plot): This method linearizes the Michaelis-Menten equation, which can be useful for visual representation, though it can overemphasize data points at low substrate concentrations.[11][12] The equation is:

1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax

Plot 1/V₀ (y-axis) against 1/[S] (x-axis). The result should be a straight line.[8]

-

Y-intercept = 1/Vmax

-

X-intercept = -1/Km

-

Slope = Km/Vmax

-

Data Analysis Pipeline

The following diagram illustrates the steps involved in processing the raw kinetic data to obtain the final Michaelis-Menten constants.

Caption: Data analysis pipeline for Km and Vmax calculation.

Data Presentation and Interpretation

The calculated kinetic parameters should be summarized in a clear and concise table.

| Substrate (Coumarin Acetate Derivative) | Km (µM) | Vmax (µmol/min/mg enzyme) | Catalytic Efficiency (Vmax/Km) |

| Derivative A | 55.2 ± 4.1 | 12.3 ± 0.8 | 0.22 |

| Derivative B | 15.7 ± 1.9 | 10.9 ± 0.6 | 0.69 |

| Derivative C | 120.5 ± 9.8 | 15.1 ± 1.1 | 0.13 |

Interpretation:

-

Km: In the example table, Derivative B has the lowest Km value, indicating it has the highest affinity for the esterase among the tested compounds.

-

Vmax: Derivative C shows the highest maximum reaction velocity, suggesting that once bound, it is converted to product most rapidly.

-

Catalytic Efficiency (Vmax/Km): This ratio is a measure of the overall catalytic efficiency of the enzyme for a given substrate. Derivative B demonstrates the highest catalytic efficiency, making it the most effective substrate for this particular esterase under the tested conditions.

Conclusion

This application note provides a robust and reliable framework for determining the Michaelis-Menten constants of coumarin acetate derivatives. The use of a fluorometric assay offers high sensitivity and is amenable to a high-throughput format, making it ideal for applications in drug discovery and enzyme characterization.[6] By carefully controlling experimental conditions and employing appropriate data analysis methods, researchers can obtain accurate and reproducible kinetic parameters that are essential for advancing their research.

References

- Title: Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC - NIH Source: National Institutes of Health URL

- Title: The effect of substrate concentration on enzyme activity Source: Worthington Biochemical Corporation URL

- Title: Applications of 3-Hydroxycoumarin in Enzyme Inhibition Assays Source: BenchChem URL

- Title: Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling Source: ACS Omega URL

- Title: Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors - PMC - NIH Source: National Institutes of Health URL

- Title: Facile Synthesis of Novel Coumarin Derivatives, Antimicrobial Analysis, Enzyme Assay, Docking Study, ADMET Prediction and Toxicity Study Source: MDPI URL

- Title: Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review Source: Malaysian Journal of Science Health & Technology URL

- Title: Enzymatic hydrolysis of oligomeric assemblies based on coumarin...

- Title: How to Determine Km and Vmax from Lab Data Source: Patsnap Synapse URL

- Title: Lecture 13 Determination of Km and Vmax Source: University of Utah URL

- Title: K m & V max of esterase.

- Title: Evaluation of Synthesized Ester or Amide Coumarin Derivatives on Aromatase Inhibitory Activity Source: PubMed URL

- Title: Coumarin derivatives from Ainsliaea fragrans and their anticoagulant activity Source: PubMed URL

- Title: Pharmacogenetic-guided dosing of coumarin anticoagulants: algorithms for warfarin, acenocoumarol and phenprocoumon - PMC Source: National Institutes of Health URL

Sources

- 1. Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Coumarin derivatives from Ainsliaea fragrans and their anticoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacogenetic-guided dosing of coumarin anticoagulants: algorithms for warfarin, acenocoumarol and phenprocoumon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Untitled Document [homepages.ucl.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Synthesized Ester or Amide Coumarin Derivatives on Aromatase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

- 12. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 13. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

preventing photobleaching during imaging of coumarin-stained cells

Topic: Preventing Photobleaching & Phototoxicity

Status: Operational | Lead Scientist: Dr. A. I. Nexus

Introduction: The "Blue Dye" Challenge

Welcome to the technical support hub for blue-fluorescent imaging. You are likely here because your Coumarin (or AMCA/Coumarin-6) signal is vanishing before your eyes.

The Core Problem: Coumarin derivatives present a unique hostility profile in microscopy. They require Ultraviolet (UV) or near-UV excitation (~350–405 nm) . This high-energy photons not only rapidly destroy the fluorophore (photobleaching) but also generate significant autofluorescence in glass/media and cause high phototoxicity in biological samples.

This guide treats your photon budget as a finite resource. We do not just "turn down the light"; we optimize the entire signal-to-noise path.

Module 1: The Mechanism of Failure

To stop photobleaching, you must understand the enemy. It is not just "fading"; it is a chemical reaction driven by oxygen.[1][2]

The Photobleaching Pathway

When Coumarin absorbs a UV photon, it enters an excited singlet state (

-

The Danger Zone: The Triplet State is long-lived (microseconds vs. nanoseconds).

-

The Assassin: Dissolved Oxygen (

) interacts with the Triplet State, generating Singlet Oxygen ( -

The Result: Singlet Oxygen is a highly reactive radical that covalently modifies the Coumarin molecule, permanently destroying its ability to fluoresce.[4]

Figure 1: The Jablonski diagram illustrating the "leakage" into the Triplet State, where interaction with oxygen creates destructive radicals.

Module 2: Chemical Defense (Sample Preparation)

For fixed cells, your mounting medium is your primary shield. You need an Antifade reagent that scavenges oxygen or quenches radicals.[5]

Antifade Selection Guide

Not all antifades work for blue dyes. Some (like PPD) can yellow over time, interfering with the blue emission channel.

| Antifade Agent | Best For...[6][7][8] | Mechanism | Notes for Coumarin/AMCA |

| PPD (p-phenylenediamine) | Fixed Cells (High Performance) | Radical Scavenger | Gold Standard for blue dyes. Retards fading effectively but can oxidize (turn brown) if not sealed well. |

| DABCO | Live/Fixed Cells | Triplet Quencher | Less effective than PPD but less toxic.[6] Good "general purpose" choice. |

| NPG (n-propyl gallate) | Live Cells | Antioxidant | Good protection, but dissolves poorly in simple buffers. |

| Commercial Hard-Set (e.g., ProLong Glass) | Refractive Index Matching | Proprietary Mix | Highly Recommended. "Glass" formulations match the RI of oil (1.518), reducing spherical aberration and boosting signal capture. |

Protocol: The "PPD" Rescue Recipe (For Fixed Cells)

Use this if commercial options are unavailable or failing.

-

Dissolve: 100 mg p-phenylenediamine (PPD) in 10 mL PBS. (Solution will be dark; this is normal).

-

Adjust: Add 90 mL Glycerol.

-

pH Check: Adjust pH to ~8.0 using carbonate buffer (Coumarin fluorescence is often pH sensitive).

-

Storage: Store at -20°C in aliquots. Discard if it turns black.

Critical Warning: PPD is a skin sensitizer. Handle with gloves.

Module 3: Hardware Optimization (The Photon Budget)

You cannot increase the quantum yield of Coumarin, so you must waste fewer photons.

Q: My signal is dim, so I increased the excitation power. Now it bleaches instantly.

A: This is the "Death Spiral." Increasing UV power exponentially increases the transition to the Triplet State.

The Solution: The "Low-Dose" Acquisition Workflow

-

Find Focus in Brightfield: Do not use the UV channel to search for cells. Use Phase Contrast or DIC.

-

The "Buddy" System: If co-staining, focus on a robust fluorophore (e.g., Alexa 488 or MitoTracker Red) first. Switch to the UV channel only for the final capture.

-